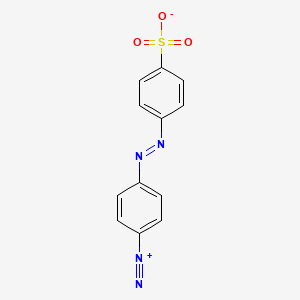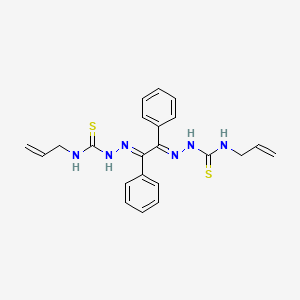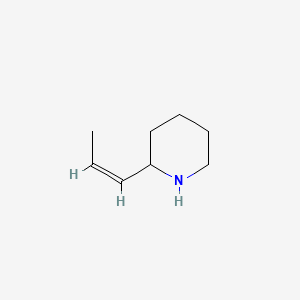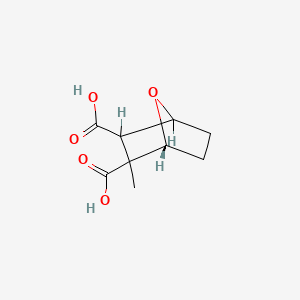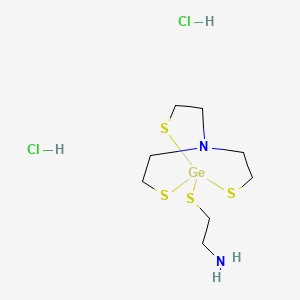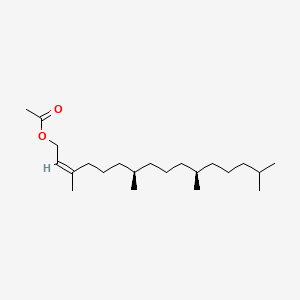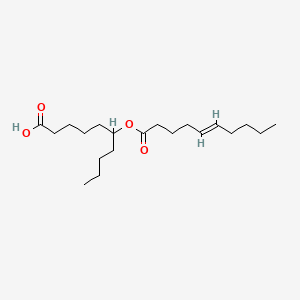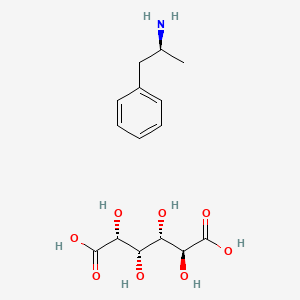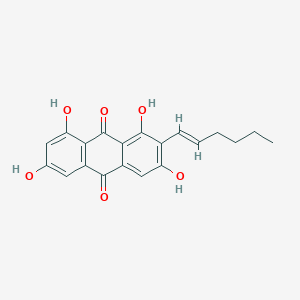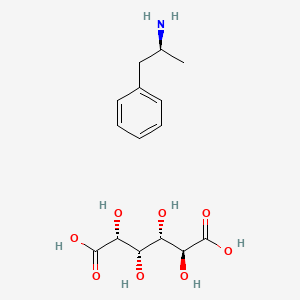
Dextroamphetamine monosaccharate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dextroamphetamine monosaccharate is a potent central nervous system stimulant and a dextrorotatory enantiomer of amphetamine. It is commonly used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. This compound is known for its ability to increase focus, attention, and energy levels by influencing neurotransmitter activity in the brain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dextroamphetamine monosaccharate typically involves the reduction of phenylacetone with ammonia and a reducing agent such as lithium aluminum hydride. This process yields racemic amphetamine, which is then separated into its enantiomers using chiral resolution techniques .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical synthesis methods. These methods include the use of continuous flow reactors to ensure consistent quality and yield. The process involves multiple purification steps, including crystallization and chromatography, to isolate the desired enantiomer .
Analyse Chemischer Reaktionen
Types of Reactions
Dextroamphetamine monosaccharate undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often employ reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, nitric acid for nitration.
Major Products
The major products formed from these reactions include various substituted amphetamines, which can have different pharmacological properties and applications .
Wissenschaftliche Forschungsanwendungen
Dextroamphetamine monosaccharate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantitation of amphetamine-type stimulants.
Biology: Studied for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Extensively researched for its therapeutic effects in treating ADHD, narcolepsy, and certain cases of treatment-resistant depression.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Wirkmechanismus
Dextroamphetamine monosaccharate exerts its effects by increasing the release of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin, from presynaptic neurons. It also inhibits the reuptake of these neurotransmitters, leading to increased concentrations in the synaptic cleft. This action is mediated through the interaction with trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2) .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Levoamphetamine: Another enantiomer of amphetamine, but with less pronounced central nervous system effects.
Methylphenidate: A stimulant used in the treatment of ADHD, with a different mechanism of action involving the inhibition of dopamine and norepinephrine reuptake.
Modafinil: A wakefulness-promoting agent used to treat narcolepsy and shift work sleep disorder, with a distinct pharmacological profile
Uniqueness
Dextroamphetamine monosaccharate is unique in its potent central nervous system stimulant effects and its specific action on monoamine neurotransmitter systems. Its ability to enhance cognitive function and alertness makes it a valuable therapeutic agent for various neuropsychiatric conditions .
Eigenschaften
CAS-Nummer |
799787-69-2 |
|---|---|
Molekularformel |
C15H23NO8 |
Molekulargewicht |
345.34 g/mol |
IUPAC-Name |
(2S)-1-phenylpropan-2-amine;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid |
InChI |
InChI=1S/C9H13N.C6H10O8/c1-8(10)7-9-5-3-2-4-6-9;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h2-6,8H,7,10H2,1H3;1-4,7-10H,(H,11,12)(H,13,14)/t8-;1-,2-,3-,4+/m00/s1 |
InChI-Schlüssel |
VHKVKWTWHZUFIA-DGOKBZBKSA-N |
Isomerische SMILES |
C[C@@H](CC1=CC=CC=C1)N.[C@H]([C@@H]([C@@H](C(=O)O)O)O)([C@H](C(=O)O)O)O |
Kanonische SMILES |
CC(CC1=CC=CC=C1)N.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


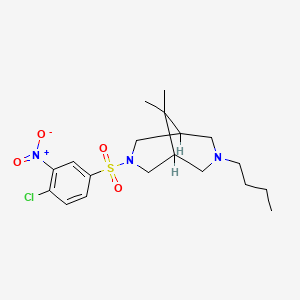

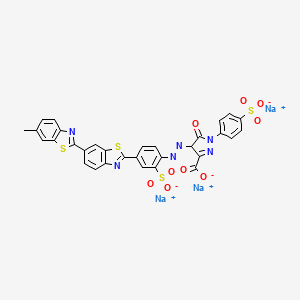
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-propylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12740026.png)
